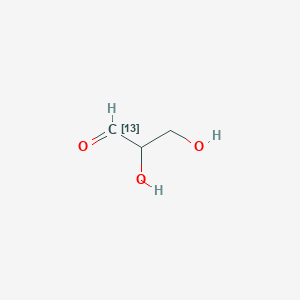

DL-Glyceraldehyde-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy(113C)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([13CH]=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Metabolic Journey of DL-Glyceraldehyde-1-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Glyceraldehyde-1-13C, a key isotopically labeled intermediate in carbohydrate metabolism. Its application as a tracer in metabolic flux analysis (MFA) offers a powerful tool for understanding cellular energetics and disease states. This document details its molecular structure, physicochemical properties, and provides a comprehensive experimental protocol for its use in metabolic studies, particularly focusing on glycolysis.

Core Properties of this compound

This compound is a stable, non-radioactive isotopologue of glyceraldehyde where the carbon atom at the first position (C1) of the aldehyde group is replaced with a ¹³C isotope. This isotopic labeling allows for the precise tracing of its metabolic fate through various biochemical pathways.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning and analysis.

| Property | Value | Reference |

| Molecular Formula | HOCH₂CH(OH)¹³CHO | [1][2] |

| Molecular Weight | 91.07 g/mol | [1][2][3] |

| CAS Number | 70849-18-2 | [1][2][3] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][2][3] |

| Chemical Purity (Assay) | ≥99% (CP) | [1][2][3] |

| SMILES String | OCC(O)[13CH]=O | [1][2][3] |

| InChI Key | MNQZXJOMYWMBOU-OUBTZVSYSA-N | [1][2][3] |

Molecular Structure and Visualization

The molecular structure of this compound features a three-carbon backbone with a hydroxyl group on the second and third carbons, and a ¹³C-labeled aldehyde group at the first carbon position. This structure is pivotal to its role as a triose phosphate precursor in glycolysis.

Application in Tracing Glycolysis

DL-Glyceraldehyde is a central intermediate in glycolysis. Following the cleavage of fructose-1,6-bisphosphate, two three-carbon molecules are formed: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[3] DHAP is subsequently isomerized to G3P. Therefore, all glucose entering glycolysis proceeds through G3P. By introducing DL-Glyceraldehyde-1-¹³C, researchers can trace the flow of this specific carbon atom through the subsequent steps of glycolysis and into other interconnected metabolic pathways like the TCA cycle and pentose phosphate pathway.[1][4]

The diagram below illustrates the entry of DL-Glyceraldehyde-1-¹³C into the glycolytic pathway and the subsequent transfer of the ¹³C label.

Experimental Protocol: ¹³C Metabolic Flux Analysis

The following is a generalized protocol for conducting a ¹³C metabolic flux analysis experiment using DL-Glyceraldehyde-1-¹³C in cell culture. This protocol can be adapted for specific cell types and experimental questions.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare culture medium containing DL-Glyceraldehyde-1-¹³C. The final concentration will depend on the specific experiment and cell type but is often in the millimolar range.

-

Isotopic Steady State: To achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant, incubate the cells in the labeling medium for a predetermined duration.[5] This duration needs to be optimized for the specific cell line and pathway of interest; for glycolysis, this can be relatively short, while for the TCA cycle it may take several hours.

-

Parallel Cultures: Run parallel cultures with unlabeled glyceraldehyde as a control.[6]

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically done by aspirating the medium and washing the cells with an ice-cold saline solution.

-

Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Cell Lysis: Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites.

Sample Analysis

The isotopic enrichment of metabolites can be determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Metabolites in the extract are chemically modified (derivatized) to make them volatile for GC analysis.[7]

-

Injection and Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interactions with the column.

-

Mass Analysis: The separated metabolites are ionized and their mass-to-charge ratio is determined by the MS. The relative abundance of different mass isotopologues (molecules differing only in the number of ¹³C atoms) is measured.[5]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Chromatographic Separation: The metabolite extract is injected into an LC system, where compounds are separated based on their physicochemical properties (e.g., polarity).

-

Mass Analysis: The eluting compounds are introduced into the MS for detection and quantification of mass isotopologues. LC-MS is particularly useful for analyzing non-volatile or thermally labile metabolites.[7][8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The metabolite extract is lyophilized and reconstituted in a suitable deuterated solvent.

-

Data Acquisition: ¹³C NMR spectra are acquired. The position and splitting of peaks provide information about which carbon atoms in a molecule are labeled.[9]

-

Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID): The raw MS data is processed to determine the MID for each measured metabolite, which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Metabolic Modeling: A computational model of the relevant metabolic network is constructed.

-

Flux Estimation: The experimentally determined MIDs are used to constrain the computational model, and iterative algorithms are employed to estimate the intracellular metabolic fluxes that best reproduce the observed labeling patterns.[6][10]

Experimental Workflow Visualization

The overall workflow for a ¹³C metabolic flux analysis experiment is depicted in the following diagram.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Glyceraldehyde-3-phosphate, a glycolytic intermediate, plays a key role in controlling cell fate via inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. csun.edu [csun.edu]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of DL-Glyceraldehyde-1-¹³C

Introduction

DL-Glyceraldehyde-1-¹³C is the isotopically labeled form of DL-Glyceraldehyde, the simplest of all aldoses. It incorporates a stable, heavy carbon-13 isotope at the C1 (aldehyde) position. This labeling makes it an invaluable tool in metabolic research, particularly in metabolic flux analysis (MFA) and as an internal standard for clinical mass spectrometry.[1] The presence of the ¹³C atom allows researchers to trace the metabolic fate of the glyceraldehyde molecule through various biochemical pathways without the use of radioactive materials.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and relevant experimental protocols.

Core Chemical and Physical Properties

The fundamental properties of DL-Glyceraldehyde-1-¹³C are summarized below. Data for the unlabeled compound is provided for comparison where relevant.

| Property | Value | Reference |

| IUPAC Name | 2,3-dihydroxy(1-¹³C)propanal | [] |

| Synonyms | DL-Glyceric aldehyde-1-¹³C, 2,3-Dihydroxypropanal-1-¹³C | [4][5] |

| CAS Number | 70849-18-2 | [5][6] |

| Molecular Formula | HOCH₂CH(OH)¹³CHO | [5] |

| Molecular Weight | 91.07 g/mol | |

| Unlabeled Mol. Wt. | 90.08 g/mol | [4] |

| Appearance | Typically supplied as a 0.1 M aqueous solution. The unlabeled solid form consists of white crystals. | [4][5][7] |

| Melting Point (Unlabeled) | 135-145 °C | [4] |

| Solubility | The unlabeled solid is slightly soluble in water. The labeled form is readily available in aqueous solutions. | [4][] |

| Storage Conditions | 2-8°C | [5] |

| Isotopic Purity | ≥99 atom % ¹³C | [5] |

| Chemical Purity | ≥99% (CP) | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and isotopic enrichment of DL-Glyceraldehyde-1-¹³C.

| Spectroscopic Technique | Data and Interpretation | Reference |

| ¹³C Nuclear Magnetic Resonance (NMR) | In its solid state, DL-glyceraldehyde exists as a symmetrical dimer, showing three main signals at approximately 92.4 ppm, 78.9 ppm, and 60.5 ppm.[9] In solution, the monomeric aldehyde form is present, and the ¹³C-labeled carbonyl carbon (C1) would exhibit a signal around 204.6 ppm.[9] | |

| ¹H Nuclear Magnetic Resonance (NMR) | For the unlabeled compound, the aldehyde proton typically appears as a doublet centered around 9.61 ppm.[9] The other protons on the glyceraldehyde backbone produce more complex signals between 3.2 and 4.5 ppm.[9] | |

| Mass Spectrometry (MS) | The compound shows a mass shift of M+1 compared to its unlabeled analogue due to the single ¹³C atom.[5] This distinct mass difference is fundamental for its use in tracer studies. |

Stability and Reactivity

DL-Glyceraldehyde is a reactive molecule. Under simulated hydrothermal conditions (323 K) and in an acidic environment (pH 2), particularly in the presence of iron(III) oxide-hydroxide, it readily decomposes.[10][11] Key decomposition products include formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.[10] These smaller molecules can then participate in further reactions. DL-Glyceraldehyde can also undergo acid-catalyzed aldol condensation reactions to form larger sugar-like molecules.[10] Due to this reactivity, it is crucial to store the compound at the recommended 2-8°C to ensure its stability.[5]

Experimental Protocols

Synthesis and Purification of DL-Glyceraldehyde (General Method)

While the specific synthesis of the ¹³C-labeled compound is a specialized process, the final purification steps are often similar to those for the unlabeled compound. A common laboratory-scale preparation involves the hydrolysis of its acetal precursor.

Protocol:

-

Hydrolysis: A mixture of DL-glyceraldehyde acetal (0.3 mole) and 500 cc of 0.1 N sulfuric acid is allowed to stand for one week at approximately 20°C.[12] The temperature should be maintained below 30°C throughout the entire process to prevent degradation and ensure the product crystallizes properly.[12]

-

Neutralization: Glacial acetic acid (30 cc) is added, and the mixture is carefully neutralized using a barium hydroxide solution.[12] The endpoint is reached when filtered samples show only a slight opalescence when tested with both barium hydroxide and sulfuric acid.[12]

-

Decolorization and Filtration: The neutralized mixture is stirred with 5 g of decolorizing carbon and then filtered to remove the carbon and precipitated barium sulfate.[12]

-

Evaporation: The filtrate is concentrated by evaporation under reduced pressure (e.g., 10 mm) to remove water.[12]

-

Crystallization: Once the solution is concentrated, an equal volume of absolute alcohol is added to induce crystallization.[12]

-

Isolation: The resulting crystals are collected on a filter and dried in a vacuum desiccator over soda-lime and calcium chloride to yield pure DL-glyceraldehyde.[12]

Determination of Isotopic Purity via High-Resolution LC/MS

Accurate determination of isotopic enrichment is essential for quantitative metabolic studies. High-resolution liquid chromatography-mass spectrometry (LC/MS) is the method of choice.

Protocol:

-

Sample Preparation: A stock solution of DL-Glyceraldehyde-1-¹³C is prepared in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

-

Chromatographic Separation: The sample is injected into a UHPLC system to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis: The eluent is directed into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) instrument.[13] The high mass accuracy allows for the clear resolution of the unlabeled (M) and labeled (M+1) isotopic peaks.

-

Data Extraction: Extracted Ion Chromatograms (EICs) are generated for the exact masses of both the unlabeled and the ¹³C-labeled glyceraldehyde.

-

Quantification: The peak area for each EIC is integrated.[13]

-

Calculation of Isotopic Purity: The isotopic purity is calculated by correcting for the natural abundance of ¹³C in the unlabeled molecule and then determining the relative percentage of the ¹³C-labeled species.[14] The formula is: Isotopic Purity (%) = [Area(M+1) / (Area(M) + Area(M+1))] x 100 (after correction for natural abundance).

Visualizations

Caption: Workflow for Isotopic Purity Determination via LC/MS.

Caption: Role of DL-Glyceraldehyde-1-¹³C in Metabolic Flux Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. DL-甘油醛-1-13C 0.1 M in water, ≥99 atom % 13C, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. omicronbio.com [omicronbio.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Glyceraldehyde [orgspectroscopyint.blogspot.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. almacgroup.com [almacgroup.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Isotopic Purity of DL-Glyceraldehyde-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of DL-Glyceraldehyde-1-13C, a critical isotopically labeled compound used in metabolic research and drug development. This document details the specifications for its purity, the analytical methodologies for its determination, and its application in tracing metabolic pathways.

Quantitative Data Summary

The isotopic and chemical purity of commercially available this compound are crucial parameters for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the typical specifications provided by various suppliers.

| Parameter | Specification | Source(s) |

| Isotopic Purity (atom % 13C) | ≥99% | |

| Chemical Purity (CP) | ≥99% | |

| Form | 0.1 M Aqueous Solution | |

| Mass Shift | M+1 |

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of this compound relies on robust analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the 13C enrichment at the specified position and the identification of any chemical impurities.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative 13C NMR is a powerful, non-destructive technique for determining the isotopic enrichment of a specific carbon atom within a molecule.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a deuterated solvent (e.g., D2O). A calibrated internal standard may be added for quantification.

-

NMR Data Acquisition:

-

A high-field NMR spectrometer is used to acquire a 13C NMR spectrum.

-

To ensure accurate quantification, an inverse-gated decoupling pulse sequence is employed. This decouples the protons from the carbon atoms to produce sharp singlets for each carbon environment while minimizing the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.

-

A long relaxation delay (D1), typically 5 to 7 times the longest T1 relaxation time of the carbon nuclei, is used to ensure complete relaxation of all carbon nuclei between scans. This is critical for obtaining accurate signal integrals.

-

-

Data Analysis:

-

The 13C NMR spectrum will show a significantly enhanced signal for the C1 carbon (the aldehyde group) due to the 13C enrichment.

-

The isotopic purity is determined by comparing the integral of the 13C-enriched C1 signal to the integral of the corresponding C1 signal at natural abundance (approximately 1.1%) in an unlabeled standard, or by comparing it to the signals of the other carbon atoms (C2 and C3) in the same molecule, which are at natural 13C abundance.

-

The atom % 13C is calculated using the following formula: Atom % 13C = (Integral of 13C-enriched signal / (Integral of 13C-enriched signal + Integral of 12C signal at natural abundance)) * 100

-

Determination of Isotopic and Chemical Purity by Mass Spectrometry (MS)

High-resolution mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS), is used to confirm the isotopic enrichment and to assess the chemical purity.

Methodology:

-

Sample Preparation: The this compound solution is diluted to an appropriate concentration for MS analysis.

-

LC-MS Analysis:

-

The sample is injected into a liquid chromatography system to separate the DL-Glyceraldehyde from any potential impurities.

-

The eluent is introduced into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

The mass spectrometer is operated in a high-resolution mode to accurately distinguish between the monoisotopic mass of the unlabeled compound and the 13C-labeled isotopologue.

-

-

Data Analysis:

-

Isotopic Purity: The mass spectrum will show a base peak corresponding to the [M+H]+ or other adduct of the 13C-labeled glyceraldehyde. A much smaller peak will be present at one mass unit lower, corresponding to any residual unlabeled glyceraldehyde. The isotopic purity is determined by calculating the ratio of the peak area of the labeled species to the sum of the peak areas of both the labeled and unlabeled species.[1][2]

-

Chemical Purity: The chromatogram is analyzed for the presence of any additional peaks, which would indicate chemical impurities. The area of the main DL-Glyceraldehyde peak is compared to the total area of all peaks to determine the chemical purity.

-

Visualization of Methodologies and Applications

Experimental Workflow for Purity Determination

The following diagram illustrates the general workflow for the quality control and purity assessment of this compound.

Caption: Workflow for Isotopic and Chemical Purity Analysis.

Application in Metabolic Pathway Tracing: Glycolysis

This compound is a valuable tracer for studying metabolic pathways such as glycolysis. The 13C label at the C1 position allows researchers to follow the fate of this carbon atom as glyceraldehyde is converted to pyruvate and other downstream metabolites.

Caption: Glycolysis pathway showing the entry of this compound.

References

An In-depth Technical Guide to the Synthesis of DL-Glyceraldehyde-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DL-Glyceraldehyde-1-13C, a crucial isotopically labeled carbohydrate for metabolic research and drug development. The primary synthetic route detailed is the aldol condensation of glycolaldehyde with ¹³C-labeled formaldehyde, a method rooted in the principles of the renowned Formose reaction. This document outlines the core chemical pathway, provides a detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway: Aldol Condensation

The synthesis of DL-Glyceraldehyde-1-¹³C is achieved through a base-catalyzed aldol condensation between glycolaldehyde and formaldehyde, where the formaldehyde is isotopically labeled with Carbon-13 at the carbonyl carbon. This reaction builds the three-carbon backbone of glyceraldehyde while strategically placing the ¹³C label at the C1 position.

The reaction proceeds via the formation of an enolate from glycolaldehyde under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ¹³C-formaldehyde. The subsequent protonation of the resulting alkoxide yields DL-Glyceraldehyde-1-¹³C.

Experimental Protocol

This protocol is a composite method based on established principles of the Formose reaction and aldol condensations for sugar synthesis. Researchers should optimize conditions based on their specific laboratory settings and available instrumentation.

Materials:

-

Glycolaldehyde (dimer)

-

¹³C-Formaldehyde solution (e.g., 20 wt% in H₂O, 99 atom % ¹³C)

-

Sodium Hydroxide (NaOH)

-

Dowex® 50WX8 hydrogen form ion-exchange resin

-

Dowex® 1X8 formate form ion-exchange resin

-

Deionized water

-

Ethanol

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, pH meter, rotary evaporator, lyophilizer)

-

Analytical equipment (NMR spectrometer, Mass Spectrometer, HPLC)

Procedure:

-

Preparation of Reactants:

-

Prepare a 1 M solution of glycolaldehyde in deionized water. If starting from the dimer, gently heat the solution to facilitate monomerization.

-

Prepare a 0.1 M solution of sodium hydroxide in deionized water.

-

-

Aldol Condensation Reaction:

-

In a temperature-controlled round-bottom flask, combine the 1 M glycolaldehyde solution and the ¹³C-Formaldehyde solution in a 1:1 molar ratio.

-

Adjust the pH of the reaction mixture to approximately 10.5 by the dropwise addition of the 0.1 M NaOH solution while stirring continuously.

-

Maintain the reaction temperature at 60-65°C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them using a suitable method (e.g., TLC or HPLC).

-

-

Neutralization and Purification:

-

After the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Neutralize the reaction mixture to pH 7 by the addition of Dowex® 50WX8 (H⁺ form) resin. Stir for 30 minutes and then filter to remove the resin.

-

To remove unreacted aldehydes and byproducts, pass the neutralized solution through a column packed with Dowex® 1X8 (formate form) resin.

-

Collect the eluate containing the glyceraldehyde product.

-

-

Isolation and Characterization:

-

Concentrate the collected eluate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous syrup.

-

For further purification and to obtain a solid product, lyophilize the syrup.

-

Characterize the final product, DL-Glyceraldehyde-1-¹³C, using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure, isotopic enrichment, and purity.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of DL-Glyceraldehyde-1-¹³C based on typical yields for similar aldol condensations and formose-type reactions. Actual results may vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Value | Notes |

| Reactants | ||

| Glycolaldehyde | 1.0 eq | |

| ¹³C-Formaldehyde | 1.0 eq | Limiting reagent |

| Sodium Hydroxide | Catalytic | Used for pH adjustment |

| Reaction Conditions | ||

| Temperature | 60-65 °C | |

| pH | ~10.5 | Critical for promoting the aldol reaction over side reactions |

| Reaction Time | 1-2 hours | Monitor for completion |

| Product | ||

| Expected Yield | 40-60% | Based on ¹³C-Formaldehyde |

| Isotopic Enrichment | >99% | Dependent on the starting labeled material |

| Purity | >95% | After purification |

| Appearance | White to off-white solid | After lyophilization |

| Molecular Weight | 91.07 g/mol | For the ¹³C isotopologue |

Concluding Remarks

The synthesis of DL-Glyceraldehyde-1-¹³C via the aldol condensation of glycolaldehyde and ¹³C-formaldehyde is a robust and efficient method for producing this valuable isotopic tracer. Careful control of reaction parameters, particularly pH and temperature, is essential for maximizing the yield and minimizing the formation of byproducts. The detailed protocol and expected quantitative data provided in this guide serve as a valuable resource for researchers in the fields of metabolic studies, biochemistry, and drug development, enabling the reliable production of DL-Glyceraldehyde-1-¹³C for their research needs.

Introduction to Isotopic Labeling and Mass Spectrometry

An In-depth Technical Guide to the Theoretical Mass Shift of DL-Glyceraldehyde-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the theoretical mass shift observed in DL-Glyceraldehyde upon isotopic labeling of a single carbon atom with Carbon-13 (¹³C). Understanding this mass shift is fundamental for researchers employing mass spectrometry-based techniques for metabolic studies, quantitative proteomics, and drug development, where isotopically labeled standards are crucial for accurate quantification and pathway elucidation.

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing an atom of a specific element with its heavier, stable isotope, researchers can differentiate the labeled molecule from its unlabeled counterpart using mass spectrometry. The difference in mass, or the "mass shift," allows for precise detection and quantification. The theoretical mass shift is the calculated difference between the monoisotopic mass of a labeled molecule and its unlabeled form.

The monoisotopic mass is calculated by summing the masses of the most abundant naturally occurring stable isotope for each atom in the molecule.[1] For carbon, this is ¹²C; for hydrogen, ¹H; and for oxygen, ¹⁶O.[1]

Methodology for Calculating Theoretical Mass Shift

The calculation of the theoretical mass shift for DL-Glyceraldehyde-1-¹³C is a precise and straightforward process based on the fundamental properties of its constituent atoms. The methodology involves determining the monoisotopic mass of both the unlabeled (native) and the ¹³C-labeled molecule.

Step-by-Step Calculation Protocol

-

Determine the Molecular Formula: The first step is to establish the molecular formula for the compound of interest. For DL-Glyceraldehyde, the formula is C₃H₆O₃.[2][3]

-

Identify Constituent Isotopes: For the unlabeled molecule, the most abundant isotopes are used: ¹²C, ¹H, and ¹⁶O. For the labeled molecule, DL-Glyceraldehyde-1-¹³C, one ¹²C atom is replaced by a ¹³C atom.

-

Obtain Precise Monoisotopic Masses: The exact monoisotopic masses for each isotope are sourced from established scientific databases.

-

Calculate the Monoisotopic Mass of Unlabeled DL-Glyceraldehyde (C₃H₆O₃): The mass is the sum of its constituent atoms: Massunlabeled = (3 × Mass¹²C) + (6 × Mass¹H) + (3 × Mass¹⁶O)

-

Calculate the Monoisotopic Mass of Labeled DL-Glyceraldehyde-1-¹³C ((¹³C)(¹²C)₂H₆O₃): The mass is calculated by substituting one ¹²C atom with one ¹³C atom: Masslabeled = (1 × Mass¹³C) + (2 × Mass¹²C) + (6 × Mass¹H) + (3 × Mass¹⁶O)

-

Calculate the Theoretical Mass Shift: The mass shift is the difference between the mass of the labeled and unlabeled molecule. ΔMass = Masslabeled - Massunlabeled This simplifies to the fundamental difference between the two carbon isotopes: ΔMass = Mass¹³C - Mass¹²C

Data Presentation: Quantitative Summary

The following tables provide a clear summary of the isotopic masses and the calculated results for DL-Glyceraldehyde and its ¹³C-labeled isotopologue.

Table 1: Monoisotopic Masses of Relevant Isotopes

| Isotope | Monoisotopic Mass (Da) | Source |

| ¹H | 1.00782503223 | [6] |

| ¹²C | 12.00000000000 | [4][5] |

| ¹³C | 13.003354835 | [8] |

| ¹⁶O | 15.99491461957 | [7] |

Table 2: Calculation of Theoretical Mass Shift

| Description | Formula | Calculation | Monoisotopic Mass (Da) |

| Unlabeled DL-Glyceraldehyde | C₃H₆O₃ | (3×12.00000000000) + (6×1.00782503223) + (3×15.99491461957) | 90.03169403169 |

| DL-Glyceraldehyde-1-¹³C | (¹³C)(¹²C)₂H₆O₃ | (1×13.003354835) + (2×12.00000000000) + (6×1.00782503223) + (3×15.99491461957) | 91.03504886669 |

| Theoretical Mass Shift | ΔMass | Masslabeled - Massunlabeled | 1.003354835 |

Visualizations

Diagrams are provided to illustrate the logical workflow of the calculation and the molecular distinction between the labeled and unlabeled compounds.

Caption: Workflow for calculating theoretical mass shift.

Caption: Simplified molecular comparison highlighting the ¹³C label.

References

- 1. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Carbon-12 - isotopic data and properties [chemlin.org]

- 5. Carbon-12 - Wikipedia [en.wikipedia.org]

- 6. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 7. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 8. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quantifying Metabolic Pathways with DL-Glyceraldehyde-1-13C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-Glyceraldehyde-1-13C as a tracer for quantifying metabolic fluxes in central carbon metabolism. The protocols outlined below, in conjunction with the provided data interpretation frameworks, will enable researchers to probe the activities of glycolysis and the pentose phosphate pathway (PPP), offering valuable insights into cellular metabolic phenotypes in various biological contexts, including disease states and drug response studies.

Introduction

This compound is a powerful tool for metabolic flux analysis. As a three-carbon sugar, its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a key intermediate in both glycolysis and the pentose phosphate pathway.[1] By tracing the fate of the 13C label from the first carbon of glyceraldehyde, researchers can elucidate the relative and absolute fluxes through these critical pathways. This information is invaluable for understanding metabolic reprogramming in cancer, metabolic disorders, and for assessing the mechanism of action of drugs that target cellular metabolism.[2][3]

The use of stable isotopes like 13C, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of carbon transitions through metabolic networks.[2][4] This document provides detailed protocols for cell culture, labeling experiments, sample preparation, and data analysis to facilitate the use of this compound in your research.

Metabolic Fate of this compound

Upon entering the cell, DL-glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P). The 1-13C label on G3P can then be traced through two primary pathways:

-

Glycolysis: In the glycolytic pathway, [1-13C]G3P is converted through a series of enzymatic reactions to produce [3-13C]pyruvate and subsequently [3-13C]lactate or [2-13C]acetyl-CoA.[5]

-

Pentose Phosphate Pathway (PPP): Through the reversible reactions of the non-oxidative PPP, the 13C label can be incorporated into various pentose phosphates and ultimately recycled back into glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate with altered labeling patterns.[6][7] Tracking the distribution of the 13C label in these downstream metabolites allows for the quantification of pathway flux.

Metabolic fate of this compound.

Experimental Protocols

The following protocols are generalized for adherent mammalian cell cultures and should be optimized for specific cell lines and experimental conditions.

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction.[1] Culture cells overnight in their standard growth medium.

-

Media Preparation: Prepare a labeling medium by supplementing glucose-free DMEM or RPMI-1640 with the desired concentration of unlabeled glucose and this compound. The final concentration of the tracer will depend on the experimental goals and the metabolic activity of the cells. A common starting point is a 1:1 ratio of glucose to glyceraldehyde. Use dialyzed fetal bovine serum (FBS) to minimize interference from unlabeled metabolites in the serum.[1]

-

Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.[1] Incubate the cells for a duration sufficient to reach isotopic steady-state. For central carbon metabolism, this is typically between 6 to 24 hours.[1]

-

Quenching and Extraction: At the end of the labeling period, rapidly aspirate the labeling medium. Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol (v/v in water) to each well.[1]

-

Cell Lysis: Scrape the cells in the cold methanol solution and transfer the cell suspension to a microcentrifuge tube.

-

Precipitation: Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.[1]

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Dried extracts can be stored at -80°C until analysis.[1]

Experimental workflow for 13C labeling.

For analysis of non-volatile metabolites by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is required.

-

Derivatization:

-

Add 30 µL of 2% methoxyamine hydrochloride in pyridine to the dried metabolite extract. Vortex and incubate at 37°C for 90 minutes.

-

Add 70 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS). Vortex and incubate at 55°C for 60 minutes.

-

-

GC-MS Method:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

-

Data Analysis and Presentation

The raw mass spectrometry data will contain information on the mass isotopologue distributions (MIDs) for various metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). After correcting for the natural abundance of 13C, the MIDs can be used to calculate metabolic fluxes.

The following tables provide an example of how to present the quantitative data obtained from a this compound tracing experiment. The values are hypothetical and for illustrative purposes.

Table 1: Mass Isotopologue Distribution of Key Glycolytic and PPP Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Glyceraldehyde-3-Phosphate | 25.3 | 74.1 | 0.5 | 0.1 |

| 3-Phosphoglycerate | 30.1 | 69.2 | 0.6 | 0.1 |

| Phosphoenolpyruvate | 31.5 | 67.8 | 0.6 | 0.1 |

| Pyruvate | 35.8 | 63.5 | 0.6 | 0.1 |

| Lactate | 40.2 | 59.1 | 0.6 | 0.1 |

| Ribose-5-Phosphate | 85.4 | 12.3 | 2.1 | 0.2 |

| Sedoheptulose-7-Phosphate | 78.9 | 15.6 | 4.8 | 0.7 |

Table 2: Calculated Relative Metabolic Fluxes

| Metabolic Flux Ratio | Control Cells | Drug-Treated Cells |

| Glycolysis / Pentose Phosphate Pathway | 5.2 ± 0.4 | 3.1 ± 0.3 |

| Lactate Efflux / Pyruvate to TCA Cycle | 8.1 ± 0.7 | 10.5 ± 0.9 |

These tables allow for a clear and concise comparison of metabolic fluxes between different experimental conditions.

Data analysis workflow.

Conclusion

The use of this compound as a metabolic tracer provides a robust method for dissecting the complexities of central carbon metabolism. The protocols and data presentation formats provided in these application notes are intended to serve as a guide for researchers to design and execute their own metabolic flux analysis experiments. Careful optimization of these protocols for your specific experimental system will yield high-quality, quantitative data to advance our understanding of cellular metabolism in health and disease.

References

- 1. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 2. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uoanbar.edu.iq [uoanbar.edu.iq]

Application Note: Tracking Carbon Fate in Central Carbon Metabolism using DL-Glyceraldehyde-1-13C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of nutrients and to quantify fluxes through metabolic pathways. While 13C-labeled glucose is commonly used to probe central carbon metabolism, the use of other labeled substrates can provide unique insights into specific nodes of metabolic networks. DL-Glyceraldehyde, a three-carbon aldose, is an intermediate in glycolysis and can be taken up and metabolized by cells. This application note provides a detailed protocol for using DL-Glyceraldehyde-1-13C to trace carbon atoms through central carbon metabolism, enabling the study of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Principle of the Method

Exogenously supplied this compound is transported into the cell and primarily phosphorylated by triokinase to form glyceraldehyde-3-phosphate (G3P) with the 13C label at the C1 position. This labeled G3P then enters the glycolytic pathway. By tracking the incorporation of the 13C label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative activities of intersecting metabolic pathways can be assessed. The position of the 13C label in key metabolites provides valuable information on the specific enzymatic reactions that have occurred.

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic route for D-Glyceraldehyde-1-13C. The L-isomer is generally not metabolized through this pathway and may have inhibitory effects on cellular growth.

Caption: Metabolic fate of D-Glyceraldehyde-1-13C in central carbon metabolism.

Experimental Workflow

A general workflow for a 13C tracing experiment using this compound is depicted below.

Caption: General experimental workflow for 13C tracing studies.

Detailed Experimental Protocols

1. Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. The number of cells required will depend on the analytical method used, but a 6-well plate format is a good starting point.

-

Culture Medium: Culture cells in their standard growth medium. For the labeling experiment, prepare a custom medium that is identical to the standard medium but lacks the unlabeled carbon source you are replacing or supplementing (e.g., glucose-free DMEM if glyceraldehyde is the sole carbon source).

-

Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium containing this compound to the cells. The final concentration of the tracer should be optimized for your cell line, starting in the range of 1-10 mM. Note that high concentrations of glyceraldehyde can be toxic to some cells.[1][2]

-

Incubate the cells for a desired period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the metabolites. For central carbon metabolism, a time course of 0, 5, 15, 30, and 60 minutes is recommended to capture the labeling kinetics.

-

2. Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction:

-

Add 1 mL of ice-cold 80% methanol (v/v) to each well.

-

Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Incubate on ice for 20 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

The pellet can be saved for protein quantification.

-

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis.

3. Sample Preparation for GC-MS Analysis

For analysis of non-volatile metabolites by Gas Chromatography-Mass Spectrometry (GC-MS), a two-step derivatization is required.

-

Methoximation:

-

Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried metabolite extract.

-

Vortex for 1 minute and incubate at 37°C for 90 minutes.

-

-

Silylation:

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Vortex for 1 minute and incubate at 50°C for 30 minutes.

-

Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

-

4. LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be used for the analysis of polar metabolites and generally does not require derivatization.

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 50% acetonitrile.

-

Chromatography: Separate the metabolites using a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of distinguishing between isotopologues.

Data Presentation

The incorporation of the 13C label from this compound into downstream metabolites can be presented as the mass isotopologue distribution (MID). The MID represents the fractional abundance of each isotopologue of a given metabolite.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with 10 mM this compound for 60 minutes.

| Metabolite | m+0 (%) | m+1 (%) | m+2 (%) | m+3 (%) |

| Glyceraldehyde-3-Phosphate | 15.2 | 84.8 | 0.0 | 0.0 |

| Dihydroxyacetone Phosphate | 65.8 | 34.2 | 0.0 | 0.0 |

| 3-Phosphoglycerate | 25.4 | 74.6 | 0.0 | 0.0 |

| Phosphoenolpyruvate | 28.1 | 71.9 | 0.0 | 0.0 |

| Pyruvate | 35.6 | 64.4 | 0.0 | 0.0 |

| Lactate | 40.3 | 59.7 | 0.0 | 0.0 |

| Citrate | 75.9 | 22.1 | 2.0 | 0.0 |

| α-Ketoglutarate | 80.1 | 18.5 | 1.4 | 0.0 |

Note: This is hypothetical data for illustrative purposes. The actual MIDs will depend on the cell type, experimental conditions, and the relative activities of different metabolic pathways.

Data Interpretation

-

Glyceraldehyde-3-Phosphate (G3P) and 3-Phosphoglycerate (3-PG): A high percentage of m+1 in G3P and 3-PG confirms the uptake and phosphorylation of this compound and its entry into glycolysis.

-

Dihydroxyacetone Phosphate (DHAP): The presence of m+1 DHAP indicates the activity of triose phosphate isomerase, which interconverts G3P and DHAP. The lower enrichment compared to G3P may reflect a larger unlabeled pool of DHAP or a net flux from G3P towards lower glycolysis.

-

Pyruvate and Lactate: The m+1 labeling in pyruvate and lactate demonstrates the flow of the 13C label through the entirety of the glycolytic pathway.

-

TCA Cycle Intermediates (Citrate, α-Ketoglutarate): The appearance of m+1 in citrate and α-ketoglutarate indicates that the 1-13C from glyceraldehyde has entered the TCA cycle via pyruvate dehydrogenase. The relatively lower enrichment in these metabolites is expected due to the dilution of the label from other carbon sources (e.g., glutamine) and the multiple turns of the cycle.

Troubleshooting and Considerations

-

Glyceraldehyde Toxicity: As glyceraldehyde can be toxic to cells, it is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without compromising cell viability.[1][2]

-

L-Glyceraldehyde Effects: The use of a DL-racemic mixture means that the L-isomer is also present. L-glyceraldehyde is generally not metabolized through central carbon pathways and has been reported to inhibit cell growth.[3] This potential inhibitory effect should be considered when interpreting the results.

-

Isotopic Steady State: It is important to determine if the labeling has reached an isotopic steady state, where the fractional enrichment of the metabolites is no longer changing over time. This can be achieved by performing a time-course experiment.

-

Background Correction: The natural abundance of 13C (~1.1%) will contribute to the m+1 peak of metabolites. The raw data must be corrected for this natural abundance to accurately determine the fractional enrichment from the tracer.

Conclusion

Tracing with this compound offers a valuable approach to investigate the lower part of glycolysis and its connections to the TCA cycle. By following the detailed protocols and considering the key aspects of data interpretation outlined in this application note, researchers can gain deeper insights into the regulation of central carbon metabolism in various biological systems.

References

Application Notes and Protocols for Stable Isotope Tracer Studies with DL-Glyceraldehyde-1-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracer studies are powerful techniques for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1][2] DL-Glyceraldehyde-1-13C is a valuable tracer for investigating central carbon metabolism. As a three-carbon sugar, glyceraldehyde is a key intermediate that connects glycolysis, the pentose phosphate pathway (PPP), and glycerol metabolism.[3] The 1-13C label allows for the precise tracking of the carbon atom as it is incorporated into downstream metabolites, providing insights into the relative activities of these interconnected pathways.

This document provides detailed application notes and experimental protocols for designing and conducting stable isotope tracer studies using this compound in cultured cells. The protocols cover experimental design, cell culture and labeling, sample preparation for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and an overview of data analysis.

Metabolic Fate of DL-Glyceraldehyde:

DL-Glyceraldehyde is a racemic mixture of D- and L-glyceraldehyde.

-

D-Glyceraldehyde: The D-isomer is the biologically active form in glycolysis. It is primarily phosphorylated by triokinase to D-glyceraldehyde-3-phosphate (GAP), which then enters the glycolytic pathway.[3][4]

-

L-Glyceraldehyde: The L-isomer is metabolized more slowly. It can be reduced to glycerol or oxidized to L-glycerate.[3] Some studies have shown that L-glyceraldehyde can have inhibitory effects on glycolysis.[5]

The primary focus of tracer studies with this compound is typically on the metabolic fate of the D-isomer through central carbon metabolism.

Experimental Design Considerations

A well-designed experiment is crucial for obtaining meaningful and reproducible results from stable isotope tracer studies. Key considerations include:

-

Cell Line Selection: Choose a cell line appropriate for the biological question of interest. Consider the metabolic characteristics of the cell line, such as its glycolytic rate and reliance on different carbon sources.

-

Tracer Concentration: The concentration of this compound should be carefully chosen to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations. A typical starting point is to replace a portion or all of the glucose in the culture medium with the labeled glyceraldehyde.

-

Labeling Time: The duration of labeling should be sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and amino acids.[6] A time-course experiment is recommended to determine the optimal labeling time for your specific experimental system.

-

Control Groups: Include appropriate control groups, such as cells grown in unlabeled medium and cells grown with unlabeled glyceraldehyde, to account for background isotopic abundance and any potential metabolic effects of glyceraldehyde itself.

Signaling Pathways and Experimental Workflow

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways for this compound, focusing on the fate of the D-isomer.

Caption: Metabolic fate of this compound in central carbon metabolism.

Experimental Workflow

The following diagram outlines the general workflow for a stable isotope tracer study with this compound.

Caption: General workflow for a this compound tracer study.

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvest.

-

Growth Medium: Culture cells in their standard growth medium until they reach the desired confluency.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free and pyruvate-free DMEM or RPMI-1640 with dialyzed fetal bovine serum (dFBS), L-glutamine, and the desired concentration of this compound. For example, a starting concentration of 10 mM can be used.

-

Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired labeling time (e.g., 0, 15, 60, 240 minutes) in a standard cell culture incubator (37°C, 5% CO2).

-

Metabolic Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.[7][8][9][10][11]

-

Quenching:

-

Place the culture plates on a bed of dry ice to rapidly cool the cells.

-

Aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol (-80°C) to the cells.

-

-

Extraction:

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

-

The metabolite extract can be stored at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis, such as an acetonitrile/water mixture. The reconstitution volume should be chosen to concentrate the sample appropriately.

-

Internal Standards: It is highly recommended to add a mixture of 13C-labeled internal standards to the reconstitution solvent to control for variations in sample preparation and instrument response.

Sample Preparation for NMR Analysis

-

Drying: Dry the metabolite extracts as described for LC-MS analysis.

-

Reconstitution: Reconstitute the dried metabolites in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP).

-

pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., 7.0) to ensure reproducible chemical shifts.

Data Acquisition

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing labeled metabolites.

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like those in glycolysis and the TCA cycle.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode for many of the key organic acids and sugar phosphates. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis of expected labeled metabolites.

-

Isotopologue Detection: For each metabolite of interest, set up transitions to detect the unlabeled (M+0) and all possible 13C-labeled isotopologues (M+1, M+2, etc.).

Table 1: Example LC-MS/MS Parameters for Selected Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Pyruvate (M+0) | 87.0 | 43.0 | Negative |

| Pyruvate (M+1) | 88.0 | 44.0 | Negative |

| Lactate (M+0) | 89.0 | 43.0 | Negative |

| Lactate (M+1) | 90.0 | 44.0 | Negative |

| Citrate (M+0) | 191.0 | 111.0 | Negative |

| Citrate (M+1) | 192.0 | 112.0 | Negative |

| Malate (M+0) | 133.0 | 115.0 | Negative |

| Malate (M+1) | 134.0 | 116.0 | Negative |

Note: These are example parameters and should be optimized for your specific instrument and experimental conditions.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the positional enrichment of 13C atoms within a molecule.[12][13][14]

-

Spectra Acquisition: Acquire both 1H and 13C NMR spectra. 1D 1H spectra can be used to quantify total metabolite concentrations, while 1D and 2D 13C-edited or 13C-detected spectra (e.g., 1H-13C HSQC) are used to determine the fractional enrichment of 13C at specific carbon positions.

-

Pulse Programs: Utilize pulse sequences that allow for the detection and quantification of 13C satellites in 1H spectra or direct detection of 13C signals.

Table 2: Example NMR Parameters

| Parameter | 1H NMR | 13C NMR |

| Spectrometer Frequency | ≥ 600 MHz | ≥ 150 MHz |

| Pulse Sequence | 1D NOESY with presaturation | 1D Proton Decoupled |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 5 s | 2-5 s |

| Number of Scans | 64-256 | 2048-8192 |

| Temperature | 298 K | 298 K |

Note: These are example parameters and should be optimized for your specific instrument and sample concentrations.

Data Analysis and Presentation

Data Processing

-

LC-MS/MS Data: Integrate the peak areas for each isotopologue of a given metabolite. Correct for the natural abundance of 13C.

-

NMR Data: Integrate the relevant peaks in the 1H and 13C spectra. Calculate fractional enrichment from the relative intensities of the 13C satellites and the main 1H peak, or from the signal intensities in the 13C spectrum.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 3: Fractional 13C Enrichment in Key Metabolites

| Metabolite | Time (min) | % M+1 Enrichment | % M+2 Enrichment | ... |

| Pyruvate | 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | |

| 15 | 15.2 ± 1.8 | 0.5 ± 0.1 | ||

| 60 | 45.7 ± 3.2 | 2.1 ± 0.4 | ||

| 240 | 68.9 ± 4.5 | 5.8 ± 0.9 | ||

| Lactate | 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | |

| 15 | 12.1 ± 1.5 | 0.4 ± 0.1 | ||

| 60 | 40.3 ± 2.9 | 1.8 ± 0.3 | ||

| 240 | 65.4 ± 4.1 | 5.2 ± 0.8 | ||

| Citrate | 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | |

| 15 | 2.5 ± 0.5 | 0.1 ± 0.0 | ||

| 60 | 10.8 ± 1.2 | 0.9 ± 0.2 | ||

| 240 | 25.6 ± 2.8 | 3.4 ± 0.6 |

Data are presented as mean ± standard deviation (n=3). M+n represents the isotopologue with n 13C atoms.

Table 4: Relative Metabolic Fluxes

| Metabolic Flux | Control | Treatment X |

| Glycolysis (relative to uptake) | 1.00 ± 0.05 | 0.85 ± 0.07 |

| TCA Cycle (relative to citrate synthase) | 1.00 ± 0.08 | 1.15 ± 0.10 |

| Anaplerosis (Pyruvate to OAA) | 0.12 ± 0.03 | 0.25 ± 0.05 |

*Data are presented as mean ± standard deviation (n=3). p < 0.05 compared to control.

Metabolic Flux Analysis

The processed isotopologue distribution data can be used to calculate relative metabolic fluxes through different pathways. This is typically done using software packages such as INCA, 13CFLUX2, or Metran, which use mathematical models to fit the experimental data to a metabolic network.[1]

Applications in Drug Development

Stable isotope tracer studies with this compound can be a valuable tool in drug development for:

-

Target Engagement and Mechanism of Action Studies: Assessing how a drug candidate modulates central carbon metabolism.

-

Identifying Metabolic Liabilities: Understanding how a compound alters metabolic pathways, which could lead to off-target effects.

-

Biomarker Discovery: Identifying metabolic changes that correlate with drug efficacy or toxicity.

By providing a dynamic view of cellular metabolism, these studies offer deeper insights than traditional metabolomics approaches that only measure static metabolite levels.

References

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Metabolism of D- and L-glyceraldehyde in adipose tissue: a stereochemical probe for glycerokinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fit-for-Purpose Quenching and Extraction Protocols for Metabolic Profiling of Yeast Using Chromatography-Mass Spectrometry Platforms | Springer Nature Experiments [experiments.springernature.com]

- 9. Quenching and Extraction of intracellular metabolites [fairdomhub.org]

- 10. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]

- 11. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Mass Spectrometry Data Analysis for DL-Glyceraldehyde-1-¹³C Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify intracellular metabolic fluxes. By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can track the transformation of the labeled atoms through the metabolic network. DL-Glyceraldehyde-1-¹³C is a valuable tracer for probing central carbon metabolism, particularly glycolysis and related pathways. As a three-carbon monosaccharide, it enters glycolysis downstream of glucose, providing a focused view on the lower part of this critical pathway.[1][2] This application note provides a detailed protocol for cell labeling, sample preparation, mass spectrometry analysis, and data processing for experiments utilizing DL-Glyceraldehyde-1-¹³C.

Metabolic Flux Analysis (MFA) with ¹³C-labeled substrates allows for the precise quantification of the rates (fluxes) of metabolic reactions.[3] This is achieved by measuring the distribution of ¹³C labels in downstream metabolites, known as Mass Isotopomer Distributions (MIDs), and using computational models to infer the pathway activities that generated these patterns.[3][4][5] High-resolution mass spectrometry is essential for this analysis to distinguish between isotopologues—molecules that differ only in their isotopic composition.[6][7][8]

Metabolic Pathway of DL-Glyceraldehyde-1-¹³C

DL-Glyceraldehyde enters cellular metabolism by being phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in glycolysis. The ¹³C label at the first carbon position (C1) allows for direct tracing of this carbon atom as it progresses through the glycolytic pathway to form pyruvate and subsequently enters the Tricarboxylic Acid (TCA) cycle. The diagram below illustrates the path of the ¹³C label from glyceraldehyde to key downstream metabolites.

Caption: Metabolic fate of the ¹³C label from DL-Glyceraldehyde-1-¹³C through glycolysis and into the TCA cycle.

Experimental and Data Analysis Workflow

A successful ¹³C labeling experiment requires careful execution from cell culture through to data analysis. The overall workflow involves distinct stages, each critical for generating high-quality, interpretable data. The diagram below outlines the major steps involved in a typical DL-Glyceraldehyde-1-¹³C tracing experiment.

Caption: Comprehensive workflow from experimental design and execution to computational data analysis.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is adapted for adherent mammalian cells but can be modified for suspension cultures.

-

Materials:

-

Adherent cells of interest

-

Standard cell culture medium (e.g., DMEM)

-

Custom medium lacking the unlabeled carbon source corresponding to the tracer

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled nutrient carryover[9]

-

DL-Glyceraldehyde-1-¹³C

-

6-well culture plates

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Seed approximately 200,000 cells per well in a 6-well plate and incubate overnight to allow for adherence and recovery.[9]

-

Prepare the labeling medium by supplementing the custom base medium with DL-Glyceraldehyde-1-¹³C at the desired concentration and dFBS.

-

Aspirate the standard medium from the cells, wash once with sterile PBS.

-

Add the prepared ¹³C-labeling medium to the cells.[9]

-

Incubate the cells for a predetermined duration. The time required to reach isotopic steady state varies by pathway; glycolysis intermediates typically label within minutes, while TCA cycle intermediates may take several hours.[4][9]

-

Metabolite Quenching and Extraction

This step is critical to halt enzymatic activity instantly and preserve the in vivo metabolic state.

-

Materials:

-

-80°C freezer

-

Cold (-80°C) 80% Methanol (in water)

-

Cold (-20°C) Chloroform

-

Cold (4°C) MS-grade water

-

Cell scraper

-

Microcentrifuge

-

-

Procedure:

-

Remove the culture plate from the incubator and immediately aspirate the labeling medium.

-

Place the plate on dry ice and add 400 µL of -20°C methanol to quench metabolism.[10]

-

Add an equal volume of water and collect the cells using a cell scraper.[10]

-

Transfer the cell suspension to a microcentrifuge tube.

-

Add two volumes of cold chloroform, vortex vigorously for 30 minutes at 4°C.[10]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/pellet phases.

-

Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new tube.

-

Dry the aqueous extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.[11]

-

Store the dried metabolite pellets at -80°C until analysis.[11]

-

Mass Spectrometry Analysis

High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing ¹³C-labeled metabolites.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) coupled to a UHPLC system is required to resolve isotopologues.[6]

-

Procedure:

-

Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate buffer for the chromatography method.

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject the sample onto the LC-MS system. A common method for separating polar metabolites is Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Acquire data in full scan mode with high resolution (>60,000) to accurately measure the m/z of all isotopologues.

-

| Parameter | Example Setting | Purpose |

| LC Column | HILIC (e.g., SeQuant ZIC-pHILIC) | Separation of polar metabolites |

| Mobile Phase A | 20 mM Ammonium Carbonate in Water | Aqueous phase for gradient elution |

| Mobile Phase B | Acetonitrile | Organic phase for gradient elution |

| MS Instrument | High-Resolution Mass Spectrometer | To resolve M, M+1, M+2 isotopologues |

| Ionization Mode | Negative ESI | Optimal for many glycolytic intermediates |

| Scan Range (m/z) | 70 - 1000 | To cover the mass range of central metabolites |

| Resolution | 120,000 @ m/z 200 | To ensure accurate mass measurement[6] |

Data Analysis Protocol

Raw Data Processing and Feature Identification

-

Process the raw MS data using software such as X¹³CMS, XCMS, or vendor-specific software.[12] This involves chromatogram building, peak picking, and retention time correction.

-

Identify metabolites by matching their accurate mass and retention time to a known metabolite library or standard. A low mass accuracy threshold (e.g., <5 ppm) should be used to minimize misidentification.[6]

Correction for Natural Isotope Abundance

-

The measured isotopologue distribution must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).[13]

-

Several software tools are available to perform this correction, which is crucial for accurate flux calculations.[4][14] This step removes the contribution of naturally occurring isotopes, isolating the signal from the administered ¹³C tracer.

Calculation of Mass Isotopomer Distributions (MIDs)

-

After correction, calculate the fractional abundance of each isotopologue for every metabolite. This vector of fractional abundances is the Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV).[4][5]

-

The MID represents the percentage of a metabolite pool that contains 0, 1, 2, ... n ¹³C atoms (M+0, M+1, M+2, ... M+n).[5]

| Metabolite | Formula | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Glyceraldehyde-3-P | C₃H₇O₆P | 25.4 | 74.1 | 0.4 | 0.1 |

| Pyruvate | C₃H₄O₃ | 30.1 | 68.5 | 1.2 | 0.2 |

| Lactate | C₃H₆O₃ | 31.5 | 67.3 | 1.0 | 0.2 |

| Citrate | C₆H₈O₇ | 65.2 | 25.8 | 7.5 | 1.5 |

| Table depicts illustrative MID data after labeling with DL-Glyceraldehyde-1-¹³C. The high M+1 abundance for 3-carbon metabolites like Pyruvate indicates significant incorporation of the tracer. |

Metabolic Flux Analysis (MFA)

-

The corrected MIDs, along with measured nutrient uptake and secretion rates, are used as inputs for MFA software (e.g., INCA, Metran, FiatFlux).[14][15]

-

This software uses computational algorithms to simulate the labeling patterns that would result from a given set of metabolic fluxes. By iteratively adjusting the fluxes to best fit the experimental MID data, the software calculates the most probable in vivo reaction rates throughout the metabolic network.[3][4]

References

- 1. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Exploiting High-Resolution Mass Spectrometry for Targeted Metabolite Quantification and 13C-Labeling Metabolism Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 10. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 12. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS | Springer Nature Experiments [experiments.springernature.com]

- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: DL-Glyceraldehyde-1-13C Labeling Experiments

Welcome to the technical support center for DL-Glyceraldehyde-1-13C labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during metabolic flux analysis and other labeling studies using this tracer.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

A1: this compound is a racemic mixture of the D and L enantiomers of the three-carbon sugar glyceraldehyde, where the carbon at the first position (the aldehyde group) is a heavy isotope of carbon (¹³C). It is used as a tracer in metabolic studies to investigate pathways such as glycolysis, the pentose phosphate pathway (PPP), and gluconeogenesis. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate metabolic fluxes and pathway activities.

Q2: Why is a racemic mixture (DL-) used, and how does this affect my experiment?

A2: Racemic DL-glyceraldehyde is often used due to its commercial availability and lower cost compared to the pure enantiomers. However, it is crucial to recognize that biological systems, particularly enzymes, are stereospecific. D-glyceraldehyde is the natural substrate for enzymes in glycolysis, such as triose kinase. In contrast, L-glyceraldehyde is generally not a substrate for these enzymes and can even be inhibitory to glycolysis.[1][2] This can lead to an underestimation of glycolytic flux and potentially introduce artifacts in your data if not properly accounted for.

Q3: What is the metabolic fate of the 1-¹³C label from DL-Glyceraldehyde?

A3: The D-isomer of glyceraldehyde is phosphorylated to D-glyceraldehyde-3-phosphate (G3P), a key intermediate in glycolysis. The ¹³C label at the C1 position of glyceraldehyde becomes the C3 position of pyruvate. Subsequently, in the pyruvate dehydrogenase (PDH) reaction, this labeled carbon is lost as ¹³CO₂.[3] Therefore, this tracer is not suitable for tracking carbon entry into the TCA cycle via PDH. However, it can be used to trace carbon through pathways where this carbon is retained.

Q4: Can I use this compound to study the pentose phosphate pathway (PPP)?

A4: While glyceraldehyde-3-phosphate is an intermediate in the non-oxidative branch of the PPP, using a tracer labeled at the C1 position of glyceraldehyde is not ideal for quantifying PPP flux. Tracers like [1,2-¹³C₂]glucose are more informative for resolving PPP activity.[4]

Troubleshooting Guides

Low or No ¹³C Incorporation into Downstream Metabolites

Q: I am not observing any significant ¹³C enrichment in my target metabolites (e.g., pyruvate, lactate) after incubating my cells with DL-Glyceraldehyde-1-¹³C. What could be the issue?

A: This is a common issue that can arise from several factors. Refer to the troubleshooting table below and the suggested solutions.

| Potential Cause | Explanation | Suggested Solution |

| Inhibition by L-Glyceraldehyde | The L-isomer in the racemic mixture is a known inhibitor of glycolysis, which can significantly reduce the overall metabolic flux from the D-isomer.[1][2] | Consider using a higher concentration of the tracer, but be mindful of potential toxicity. If possible, switch to pure D-Glyceraldehyde-1-¹³C. |